

# Chemical structure and properties of Capmatinib Hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025



# Capmatinib Hydrochloride: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Capmatinib, an orally bioavailable and potent inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of its hydrochloride salt. Detailed experimental methodologies and a summary of key quantitative data are presented to support further research and development efforts in the field of oncology.

## **Chemical Structure and Physicochemical Properties**

**Capmatinib Hydrochloride** is the dihydrochloride monohydrate salt of Capmatinib.[1][2] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide dihydrochloride monohydrate.[2]

Chemical Structure:

Chemical Structure of Capmatinib Hydrochloride



Table 1: Chemical and Physicochemical Properties of Capmatinib Hydrochloride

| Property                                                          | Value                                                                                                                              | Reference(s) |  |
|-------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| Chemical Formula                                                  | C23H21Cl2FN6O2                                                                                                                     | [1][3]       |  |
| Molecular Weight                                                  | 503.36 g/mol (dihydrochloride monohydrate)                                                                                         | [1][3]       |  |
| CAS Number                                                        | 1865733-40-9 (dihydrochloride monohydrate)                                                                                         | [4]          |  |
| Appearance                                                        | Yellow powder                                                                                                                      | [1][3]       |  |
| рКа                                                               | pKa1: 0.9 (calculated), pKa2:<br>4.5 (experimentally)                                                                              | [1][3]       |  |
| Solubility                                                        | Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. Soluble in DMSO. | [1][3][5]    |  |
| Log of Distribution Coefficient (n-octanol/acetate buffer pH 4.0) | 1.2                                                                                                                                | [1][3]       |  |
| Melting Point                                                     | >250°C (decomposes)                                                                                                                | [6]          |  |

## **Pharmacological Properties**

Capmatinib is a highly potent and selective, ATP-competitive inhibitor of the c-Met kinase.[6] Its inhibitory activity has been characterized in various preclinical models.

Table 2: In Vitro Inhibitory Activity of Capmatinib



| Parameter                                 | Value   | Cell Line/System       | Reference(s) |
|-------------------------------------------|---------|------------------------|--------------|
| c-Met Kinase Activity                     | 0.13 nM | Biochemical Assay      | [7][8]       |
| c-Met Phosphorylation (IC50)              | ~1 nM   | Cellular Assays        | [7][9]       |
| Cell<br>Viability/Proliferation<br>(IC50) | 1.2 nM  | SNU-5 (gastric cancer) | [7]          |
| Cell Migration (IC50)                     | ~2 nM   | H441 (lung cancer)     | [7]          |

## **Pharmacokinetic Properties**

Clinical and preclinical studies have elucidated the pharmacokinetic profile of **Capmatinib Hydrochloride** in humans and animal models.

Table 3: Human Pharmacokinetic Parameters of Capmatinib

| Value                                              | Condition                                                                                                         | Reference(s)                                                                                                                                                                                             |
|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| 1-2 hours                                          | Single oral dose                                                                                                  | [10]                                                                                                                                                                                                     |
| >70%                                               | Single 400 mg oral<br>dose                                                                                        | [4]                                                                                                                                                                                                      |
| ~96%                                               | In humans                                                                                                         | [3]                                                                                                                                                                                                      |
| Primarily by CYP3A4 and aldehyde oxidase           | In humans                                                                                                         | [11]                                                                                                                                                                                                     |
| 6.5 hours                                          | In humans                                                                                                         | [11]                                                                                                                                                                                                     |
| 78% in feces (42% as unchanged drug), 22% in urine | Single oral dose in humans                                                                                        | [3]                                                                                                                                                                                                      |
|                                                    | 1-2 hours  >70%  ~96%  Primarily by CYP3A4 and aldehyde oxidase  6.5 hours  78% in feces (42% as unchanged drug), | 1-2 hours  Single oral dose  Single 400 mg oral dose  ~96%  In humans  Primarily by CYP3A4 and aldehyde oxidase  In humans  In humans  78% in feces (42% as unchanged drug),  Single oral dose in humans |



## **Mechanism of Action and Signaling Pathways**

Capmatinib exerts its anti-tumor activity by inhibiting the hepatocyte growth factor (HGF)/c-Met signaling pathway. Aberrant activation of this pathway, through mechanisms such as MET amplification or MET exon 14 skipping mutations, is a key driver in various cancers.[12] Inhibition of c-Met by Capmatinib blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting cancer cell proliferation, survival, migration, and invasion.[9][13]





Click to download full resolution via product page

Caption: c-Met Signaling Pathway Inhibition by Capmatinib.

## **Experimental Protocols**



### **Determination of c-Met Kinase Inhibitory Activity (IC50)**

A common method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of Capmatinib against c-Met is through a biochemical kinase assay.

Workflow for IC50 Determination:



Click to download full resolution via product page

Caption: Experimental Workflow for c-Met Kinase IC50 Determination.

Key Methodological Considerations:

- Enzyme Source: Recombinant human c-Met kinase domain.
- Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) is often used.
- Detection Method: Radiometric assays using [γ-<sup>33</sup>P]-ATP are a sensitive method.
   Alternatively, fluorescence- or luminescence-based assays (e.g., ADP-Glo<sup>™</sup>) can be employed.
- Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is calculated using non-linear regression analysis of the dose-response curve.[8]

## Quantification of Capmatinib in Plasma by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of Capmatinib in biological matrices.

Workflow for LC-MS/MS Quantification:





Click to download full resolution via product page

Caption: Workflow for Capmatinib Quantification in Plasma by LC-MS/MS.

Typical LC-MS/MS Parameters:



- Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample cleanup.[3]
- Chromatography: Reversed-phase chromatography using a C18 column is typically employed for separation.[3]
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[3]
  - MRM Transitions: For Capmatinib, a common transition is m/z 413.15 → 128.05. An isotopically labeled internal standard (e.g., [¹³CD₃]Capmatinib) is used for accurate quantification.[4]

#### Conclusion

Capmatinib Hydrochloride is a potent and selective c-Met inhibitor with a well-characterized chemical structure and favorable pharmacological and pharmacokinetic properties. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of Capmatinib and other c-Met targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Development and full validation of an LC-MS/MS methodology to quantify capmatinib (INC280) following intragastric administration to rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Quantitation of capmatinib, a mesenchymal-epithelial transition factor inhibitor by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]







- 5. Development and validation of and LC-MS/MS method to quantify Capmatinib in human plasma: Application to a pharmacokinetic study in rabbits | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayguant.com [assayguant.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Chemical structure and properties of Capmatinib Hydrochloride.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8819731#chemical-structure-and-properties-of-capmatinib-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com